molecular formula C12H14BrN5O2 B5859814 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide

5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Cat. No. B5859814
M. Wt: 340.18 g/mol
InChI Key: MZUOLYFPUMUKLU-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide, also known as BPTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to inhibit the activity of several enzymes, including PI3K, AKT, and NF-κB, which are involved in these pathways.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can induce apoptosis, inhibit angiogenesis, and reduce inflammation. In vivo studies have shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can reduce tumor growth, reduce inflammation, and improve neurological function.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide in lab experiments include its potential therapeutic applications in various fields of research, its ability to inhibit multiple signaling pathways, and its relatively low toxicity. However, the limitations of using 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential side effects, which need to be further studied.

Future Directions

There are several future directions for the research of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide. One direction is to further study its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate its potential side effects and toxicity in vivo. Additionally, further studies are needed to understand the mechanism of action of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide and to develop more effective synthesis methods.

Synthesis Methods

5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxyaniline with propargyl bromide, followed by the addition of sodium azide and copper sulfate to form the tetrazole ring. The resulting compound is then reacted with 4-bromo-2-fluoronitrobenzene to form 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide.

Scientific Research Applications

5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

5-bromo-2-methoxy-N-(1-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O2/c1-3-6-18-12(15-16-17-18)14-11(19)9-7-8(13)4-5-10(9)20-2/h4-5,7H,3,6H2,1-2H3,(H,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUOLYFPUMUKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide

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